Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-
Description
Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-, is a structurally complex acetamide derivative characterized by a branched alkyl chain bearing a phenyl group and a ketone moiety. Its comparison with analogous compounds highlights the influence of substituents on physicochemical and biological properties.
Structure
3D Structure
Properties
CAS No. |
655242-02-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(3-oxo-5-phenylpentan-2-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
FKKLZVVHXASIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves the solvent-free reaction of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The active hydrogen on the carbon adjacent to the carbonyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted acetamides .
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
One of the primary applications of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- is in the development of anticonvulsant medications. Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties in animal models. For instance, studies involving related compounds have shown efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as new antiepileptic drugs (AEDs) .
Therapeutic Use in Urological Disorders
The compound has also been investigated for its anticholinergic activity, which is beneficial in treating urological disorders such as dysuria, urinary incontinence, and neurogenic bladder dysfunction. A patent describes its use in pharmaceutical compositions aimed at alleviating symptoms associated with these conditions . The mechanism involves inhibiting involuntary bladder contractions, thereby improving patient outcomes.
Structure-Activity Relationship Studies
Chemical Modifications
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the acetamide framework affect biological activity. For example, research has indicated that specific substitutions on the phenyl ring can enhance anticonvulsant efficacy while minimizing toxicity .
Table 1: SAR Overview of Acetamide Derivatives
| Compound | Modification | Activity (ED50 scPTZ) | Toxicity (TD50) | Protective Index |
|---|---|---|---|---|
| 20 | Trifluoromethyl group | 52.30 mg/kg | >500 mg/kg | >9.56 |
| Valproic Acid | Reference drug | 485 mg/kg | 784 mg/kg | 1.6 |
| Phenytoin | Reference drug | 28.10 mg/kg | >100 mg/kg | >3.6 |
This table summarizes the efficacy and safety profiles of selected compounds compared to established AEDs.
Synthesis and Biocatalytic Methods
Innovative Synthesis Approaches
Recent studies have highlighted biocatalytic methods for synthesizing derivatives of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-. For instance, lipase-catalyzed reactions have been employed to achieve moderate to excellent yields of desired products under mild conditions . This approach not only simplifies the synthetic process but also aligns with green chemistry principles.
Case Studies
Clinical Investigations
Clinical trials have explored the efficacy of Acetamide-based compounds in treating various conditions. For example, compound 7l from a related study was evaluated for its effects on U87MG cells, demonstrating promising results as a heme oxygenase-1 inhibitor . Such findings underscore the compound's versatility and potential in cancer therapy.
Mechanism of Action
The mechanism of action of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit aliphatic amidase expression-regulating proteins, affecting metabolic pathways in microorganisms .
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
Substituent Effects on Crystallography
The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂, and 3,5-Cl₂ derivatives) reveal that electron-withdrawing groups (e.g., Cl) significantly alter lattice constants and molecular packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ exhibits two molecules per asymmetric unit, whereas other derivatives have one, indicating steric and electronic effects of substituents on crystal symmetry .
In contrast, the title compound in Acta Crystallographica Section E (C₁₉H₁₇Cl₂N₃O₂) features three conformationally distinct molecules in its asymmetric unit. The dihedral angles between dichlorophenyl and pyrazol-4-yl rings vary (54.8°–77.5°), influenced by steric repulsion and hydrogen bonding (N–H⋯O interactions forming R₂²(10) dimers) . Comparatively, Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-, with a bulkier phenylbutyl group, may exhibit even greater conformational diversity or distinct packing modes due to increased steric demand.
Molecular Weight and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Pharmacological and Enzymatic Activity Comparison
Enzyme Inhibition Profiles
Acetamide derivatives exhibit diverse biological activities:
- MAO-B Inhibition : Milacemide analogs and safinamide (α-milacemide derivative) are potent MAO-B inhibitors, relevant in Parkinson’s disease (PD) treatment .
- AChE/BChE Inhibition: Triazole-linked benzothiazole acetamides and naphthoquinone-aryltriazole conjugates show dual AChE/BChE inhibition, with IC₅₀ values in micromolar ranges .
For instance, the ketone could engage in hydrogen bonding, akin to the morpholinone derivatives’ behavior , while the phenyl group may enhance π-π stacking with aromatic residues in MAO or cholinesterases.
Selectivity and Potency
The compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxoquinoxalin-7-yl]acetamide shows MAO-A selectivity (IC₅₀ = 0.028 mM; 50-fold selectivity over MAO-B) . In contrast, bulkier substituents (e.g., phenylbutyl) in the target compound might shift selectivity toward MAO-B or other targets due to steric compatibility with enzyme cavities.
Biological Activity
Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- (CAS No. 655242-02-7), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula for Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- is , with a molecular weight of approximately 219.29 g/mol. The compound features a unique structure that contributes to its biological activity, characterized by the presence of an acetamide group and a phenylbutyl moiety.
| Property | Value |
|---|---|
| CAS No. | 655242-02-7 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-(1-methyl-2-oxo-4-phenylbutyl)acetamide |
Biological Activity Overview
Research indicates that Acetamide derivatives often exhibit various biological activities, including:
- Antimicrobial Activity : Some acetamide derivatives have shown moderate activity against gram-positive bacteria. Studies suggest that the structural features significantly influence their efficacy against different microbial strains .
- Antioxidant Properties : A study demonstrated that certain acetamide derivatives possess antioxidant activity, evaluated through assays measuring radical scavenging capabilities. These compounds were found to significantly reduce reactive oxygen species (ROS) production in macrophage cell lines .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A comparative study of various acetamide derivatives indicated that compounds with additional methoxy groups showed enhanced activity against specific bacterial strains. For example, compounds containing piperidine moieties were particularly effective against both gram-positive and gram-negative bacteria .
-
Antioxidant Activity :
- In vitro tests on newly synthesized acetamide derivatives revealed promising results in reducing oxidative stress markers in macrophages. Compounds 40006 and 40007 exhibited significant antioxidant effects, with LD50 values of 3.0443 ppm and 10.6444 ppm respectively, indicating their potential for further pharmacological exploration .
- Toxicological Profiles :
The biological activity of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in microbial resistance or oxidative stress pathways. The presence of the phenyl group likely enhances lipophilicity, facilitating membrane penetration and subsequent biological effects.
Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Acetamide (General) | Simple Amide | Low antimicrobial activity |
| Propanamide Derivatives | Aliphatic Amides | Higher antimicrobial efficacy |
| Acetamide Derivatives with Methoxy | Aromatic Amides | Enhanced antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for preparing Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A typical synthesis involves coupling a substituted butyl ketone precursor with an acetamide group under nucleophilic acyl substitution conditions. For example, analogous acetamide derivatives have been synthesized using acetyl chloride and Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography and recrystallization . Key optimizations include:
- Stoichiometric Control: Sequential addition of reagents (e.g., acetyl chloride) to minimize side reactions.
- Purification: Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to improve purity .
- Reaction Monitoring: TLC or HPLC to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Critical for confirming substitution patterns and stereochemistry. For example, δ 7.69 ppm (br s) in ¹H NMR indicates an amide proton, while carbonyl carbons appear at ~168–170 ppm in ¹³C NMR .
- Mass Spectrometry: ESI/APCI(+) modes confirm molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
- IR Spectroscopy: Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced Research Questions
Q. How do conformational differences in the crystal structure of acetamide derivatives influence their physicochemical properties?
Methodological Answer: X-ray crystallography reveals that dihedral angles between aromatic and amide groups (e.g., 44.5°–77.5°) affect hydrogen bonding and packing efficiency. For example:
- Hydrogen Bonding: N–H···O interactions form R₂²(10) dimer motifs, influencing solubility and melting points .
- Conformational Flexibility: Steric repulsion between substituents (e.g., methyl or phenyl groups) alters rotational freedom, impacting ligand-receptor interactions .
Table 1: Structural parameters from crystallographic studies
| Molecule | Dihedral Angle (°) | Hydrogen Bond Length (Å) |
|---|---|---|
| A | 54.8 | 2.89 |
| B | 76.2 | 2.91 |
| C | 77.5 | 2.93 |
Q. What computational methods are suitable for predicting the reactivity of this acetamide in nucleophilic reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity of the carbonyl carbon.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., CH₂Cl₂ vs. H₂O) on reaction pathways .
- Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can researchers resolve discrepancies in biological activity data between similar acetamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., acetylated intermediates) that may skew results .
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., steric bulk, logP) contributing to activity .
Data Contradiction Analysis
Q. How should conflicting solubility data for acetamide derivatives be addressed in formulation studies?
Methodological Answer:
- Solvent Screening: Test solubility in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents under controlled pH .
- Thermodynamic Analysis: Measure enthalpy of dissolution via calorimetry to identify polymorphic forms .
- Literature Cross-Validation: Compare datasets from NIST, PubChem, and peer-reviewed crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
